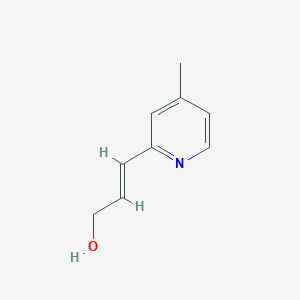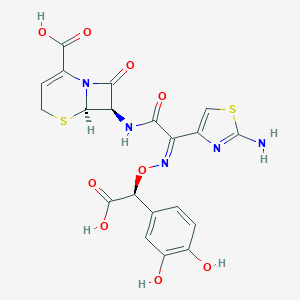
1-(2-Butylcyclobuten-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butylcyclobuten-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCBE and is a cyclic ketone that belongs to the family of cyclobutene derivatives. The unique structure of BCBE makes it an interesting compound for scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of BCBE is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and enzymes. BCBE has been shown to inhibit the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in vitro, which suggests that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
BCBE has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. In vitro studies have shown that BCBE can inhibit the production of pro-inflammatory cytokines and enzymes, which suggests that it may have anti-inflammatory effects. BCBE has also been shown to have analgesic effects in animal models, and it has been suggested that it may act through the modulation of pain pathways. Additionally, BCBE has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BCBE is its unique structure, which makes it an interesting compound for scientific research. Its synthesis has been optimized to produce high yields of pure BCBE, which makes it easier to study. However, one limitation of BCBE is its potential toxicity, and it is important to exercise caution when handling this compound in the laboratory.
Orientations Futures
There are several future directions for research on BCBE. One direction is the investigation of its potential as an anti-inflammatory and analgesic agent in vivo. Another direction is the development of novel materials and polymers based on BCBE. Additionally, the synthesis of other cyclic ketones and compounds using BCBE as a starting material is an area of interest for organic chemists. Further research is needed to fully understand the mechanism of action and potential applications of BCBE.
Méthodes De Synthèse
The synthesis of BCBE involves the reaction of butylcyclobutene with acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic addition mechanism, and the resulting product is purified through distillation. This synthesis method has been optimized to produce high yields of pure BCBE.
Applications De Recherche Scientifique
BCBE has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BCBE has been investigated for its potential as an anti-inflammatory agent, and it has been shown to exhibit anti-inflammatory activity in vitro. In materials science, BCBE has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BCBE has been used as a starting material for the synthesis of other cyclic ketones and compounds.
Propriétés
Numéro CAS |
122598-61-2 |
|---|---|
Nom du produit |
1-(2-Butylcyclobuten-1-yl)ethanone |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-butylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(9)8(2)11/h3-7H2,1-2H3 |
Clé InChI |
ZVDDBASJKSQYOZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(CC1)C(=O)C |
SMILES canonique |
CCCCC1=C(CC1)C(=O)C |
Synonymes |
Ethanone, 1-(2-butyl-1-cyclobuten-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



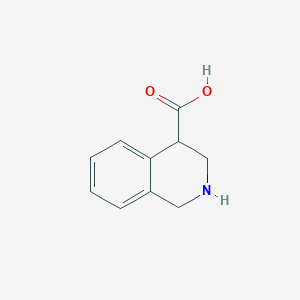
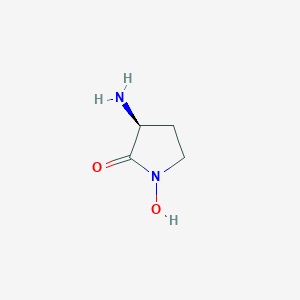

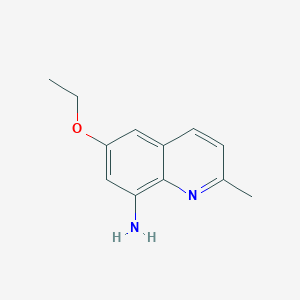
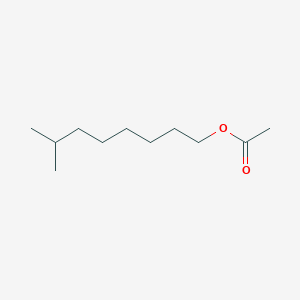
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
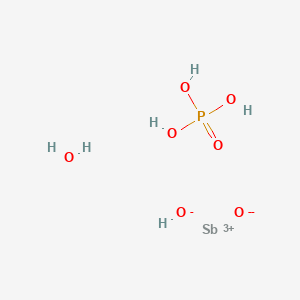

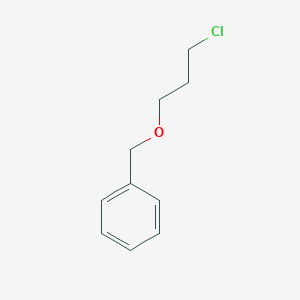
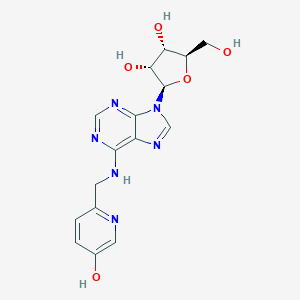
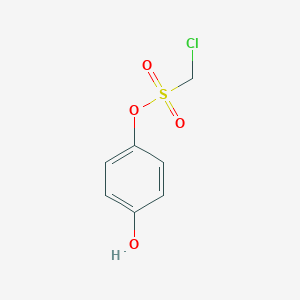
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
